molecular formula C12H14N2O3S B12930197 [5-Methyl-1-(4-methylbenzene-1-sulfonyl)-1H-imidazol-4-yl]methanol CAS No. 83352-66-3

[5-Methyl-1-(4-methylbenzene-1-sulfonyl)-1H-imidazol-4-yl]methanol

Cat. No.: B12930197
CAS No.: 83352-66-3
M. Wt: 266.32 g/mol
InChI Key: COCPKXRNOLDOQM-UHFFFAOYSA-N
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Description

(5-Methyl-1-tosyl-1H-imidazol-4-yl)methanol is an organic compound belonging to the imidazole family. Imidazoles are five-membered heterocyclic compounds containing two non-adjacent nitrogen atoms. This particular compound is characterized by a methyl group at the 5-position, a tosyl group at the 1-position, and a hydroxymethyl group at the 4-position of the imidazole ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Methyl-1-tosyl-1H-imidazol-4-yl)methanol typically involves the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines.

    Introduction of the Tosyl Group: The tosyl group is introduced by reacting the imidazole with p-toluenesulfonyl chloride in the presence of a base such as pyridine.

    Methylation: The methyl group is introduced at the 5-position using methyl iodide and a strong base like sodium hydride.

    Hydroxymethylation: The hydroxymethyl group is introduced at the 4-position by reacting the imidazole with formaldehyde under basic conditions.

Industrial Production Methods

Industrial production of (5-Methyl-1-tosyl-1H-imidazol-4-yl)methanol follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(5-Methyl-1-tosyl-1H-imidazol-4-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The tosyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: (5-Methyl-1-tosyl-1H-imidazol-4-yl)carboxylic acid.

    Reduction: (5-Methyl-1-tosyl-1H-imidazol-4-yl)methanol.

    Substitution: Various substituted imidazoles depending on the nucleophile used.

Scientific Research Applications

(5-Methyl-1-tosyl-1H-imidazol-4-yl)methanol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of (5-Methyl-1-tosyl-1H-imidazol-4-yl)methanol involves its interaction with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with biological molecules, while the tosyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (5-Methyl-1H-imidazol-4-yl)methanol: Lacks the tosyl group, making it less hydrophobic.

    (5-Methyl-2-phenyl-1H-imidazol-4-yl)methanol: Contains a phenyl group instead of a tosyl group, altering its chemical properties and biological activity.

Uniqueness

(5-Methyl-1-tosyl-1H-imidazol-4-yl)methanol is unique due to the presence of the tosyl group, which enhances its hydrophobicity and potential interactions with biological molecules. This makes it a valuable compound for various research applications.

Properties

CAS No.

83352-66-3

Molecular Formula

C12H14N2O3S

Molecular Weight

266.32 g/mol

IUPAC Name

[5-methyl-1-(4-methylphenyl)sulfonylimidazol-4-yl]methanol

InChI

InChI=1S/C12H14N2O3S/c1-9-3-5-11(6-4-9)18(16,17)14-8-13-12(7-15)10(14)2/h3-6,8,15H,7H2,1-2H3

InChI Key

COCPKXRNOLDOQM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C=NC(=C2C)CO

Origin of Product

United States

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